6-Fluoro-3-hydroxyquinoline-7-carbonitrile
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Overview
Description
6-Fluoro-3-hydroxyquinoline-7-carbonitrile is a quinoline derivative characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 3rd position, and a nitrile group at the 7th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: 6-Fluoro-3-quinoline-7-carbonitrile.
Reduction: 6-Fluoro-3-hydroxyquinoline-7-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the hydroxyl and nitrile groups, making it less versatile in terms of chemical reactivity.
3-Hydroxyquinoline: Lacks the fluorine and nitrile groups, which may reduce its binding affinity to certain targets.
7-Cyanoquinoline: Lacks the fluorine and hydroxyl groups, affecting its overall properties and applications.
Uniqueness: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile is unique due to the combination of the fluorine, hydroxyl, and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-6-1-8(14)5-13-10(6)3-7(9)4-12/h1-3,5,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHJXJSCJCXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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